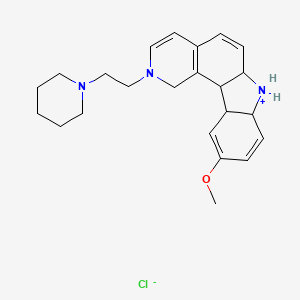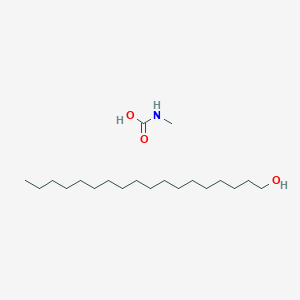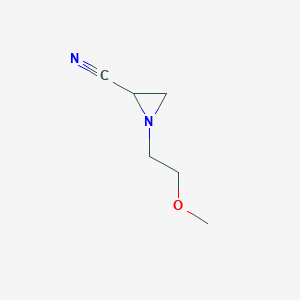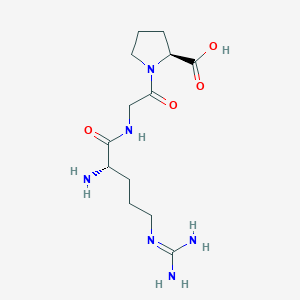![molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9](/img/structure/B14434683.png)
2-[(Ethenylsulfanyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Ethenylsulfanyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features an ethenylsulfanyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane typically involves the reaction of an alkene with a sulfur-containing compound followed by epoxidation. One common method is the reaction of ethenyl sulfide with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethenyl sulfide using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production. The process involves the use of a metal catalyst, such as silver or copper, to facilitate the oxidation reaction.
化学反応の分析
Types of Reactions
2-[(Ethenylsulfanyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted alcohols, amines, and thiols.
科学的研究の応用
2-[(Ethenylsulfanyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(Ethenylsulfanyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the less hindered carbon of the oxirane ring, it opens up, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Ethylene oxide: A simple epoxide with a two-carbon ring.
Propylene oxide: An epoxide with a three-carbon ring.
Butylene oxide: An epoxide with a four-carbon ring.
Uniqueness
2-[(Ethenylsulfanyl)methyl]oxirane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other simple epoxides. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
74389-02-9 |
|---|---|
分子式 |
C5H8OS |
分子量 |
116.18 g/mol |
IUPAC名 |
2-(ethenylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2 |
InChIキー |
DXLPLHHVIJFHON-UHFFFAOYSA-N |
正規SMILES |
C=CSCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


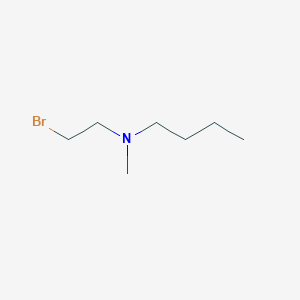
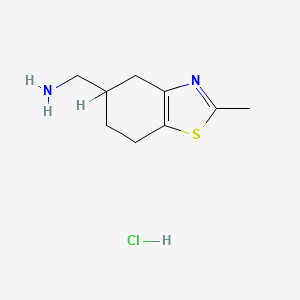
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
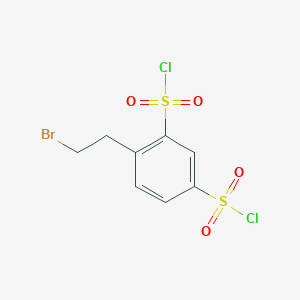

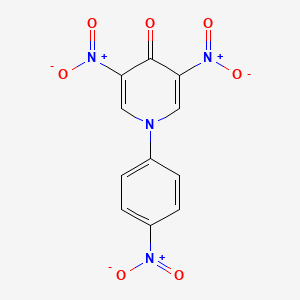
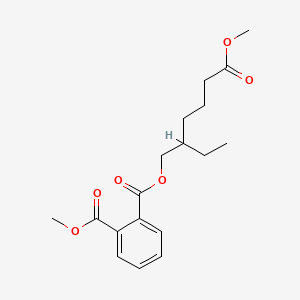
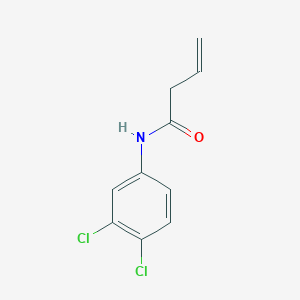
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
